N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a propyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole intermediate.
Attachment of the Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of triazole amines or alcohols.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for the treatment of cancer and infectious diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Cosmetics: It may be incorporated into cosmetic formulations for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cell membrane receptors, triggering intracellular signaling pathways that result in various biological effects.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the propyl group, which may affect its binding affinity and biological activity.
N-(2-methoxybenzyl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of a propyl group can influence the compound’s solubility and reactivity.
N-(2-methoxybenzyl)-1-phenyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide: The ethyl group may alter the compound’s pharmacokinetic properties compared to the propyl group.
Uniqueness: N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-9-17-19(22-23-24(17)16-11-5-4-6-12-16)20(25)21-14-15-10-7-8-13-18(15)26-2/h4-8,10-13H,3,9,14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDQZPDSBYCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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